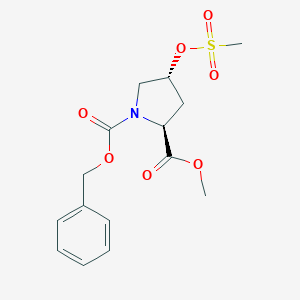
N,O-Bis(fluorenylmethyloxycarbonyl)tyrosine hydroxysuccinimide ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,O-Bis(fluorenylmethyloxycarbonyl)tyrosine hydroxysuccinimide ester is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a derivative of tyrosine and is widely used in the field of biochemistry and molecular biology.
Wirkmechanismus
The mechanism of action of N,O-Bis(fluorenylmethyloxycarbonyl)tyrosine hydroxysuccinimide ester involves the reaction of the tyrosine residue with the amino group of another amino acid residue in the peptide chain. This reaction results in the formation of a peptide bond between the two amino acids, which is essential for peptide synthesis.
Biochemische Und Physiologische Effekte
N,O-Bis(fluorenylmethyloxycarbonyl)tyrosine hydroxysuccinimide ester does not have any known biochemical or physiological effects on its own. However, its ability to introduce tyrosine residues into peptides and proteins can have significant effects on their biochemical and physiological properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N,O-Bis(fluorenylmethyloxycarbonyl)tyrosine hydroxysuccinimide ester in lab experiments is its ability to introduce tyrosine residues into peptides and proteins in a controlled manner. Additionally, this compound is relatively easy to synthesize and can be purified using standard methods such as column chromatography or recrystallization.
However, there are also some limitations to using N,O-Bis(fluorenylmethyloxycarbonyl)tyrosine hydroxysuccinimide ester in lab experiments. One limitation is that the reaction between N,O-Bis(fluorenylmethyloxycarbonyl)tyrosine hydroxysuccinimide ester and the amino group of another amino acid residue can be slow, which can limit the yield of the desired peptide. Additionally, this compound can be expensive, which can be a limitation for labs with limited budgets.
Zukünftige Richtungen
There are several future directions for research involving N,O-Bis(fluorenylmethyloxycarbonyl)tyrosine hydroxysuccinimide ester. One direction is to explore its potential for modifying the surface of nanoparticles for drug delivery applications. Another direction is to investigate its potential for introducing tyrosine residues into proteins for studying protein-protein interactions and enzyme kinetics. Additionally, further research is needed to optimize the synthesis and purification methods for this compound to improve its yield and reduce its cost.
Synthesemethoden
The synthesis of N,O-Bis(fluorenylmethyloxycarbonyl)tyrosine hydroxysuccinimide ester involves the reaction of tyrosine with N-(fluorenylmethyloxycarbonyloxy) succinimide in the presence of a coupling agent such as N,N-dicyclohexylcarbodiimide (DCC). The reaction takes place in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature. The resulting compound is then purified by column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
N,O-Bis(fluorenylmethyloxycarbonyl)tyrosine hydroxysuccinimide ester is widely used in scientific research as a tool for peptide synthesis. This compound is used to introduce tyrosine residues into peptides and proteins, which can be used for a variety of applications such as studying protein-protein interactions, enzyme kinetics, and receptor-ligand binding. Additionally, N,O-Bis(fluorenylmethyloxycarbonyl)tyrosine hydroxysuccinimide ester can be used to modify the surface of nanoparticles for drug delivery applications.
Eigenschaften
CAS-Nummer |
115136-02-2 |
|---|---|
Produktname |
N,O-Bis(fluorenylmethyloxycarbonyl)tyrosine hydroxysuccinimide ester |
Molekularformel |
C43H34N2O9 |
Molekulargewicht |
722.7 g/mol |
IUPAC-Name |
(2,5-dioxopyrrolidin-1-yl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(9R)-9-phenylmethoxycarbonyloxy-9H-fluoren-4-yl]propanoate |
InChI |
InChI=1S/C43H34N2O9/c46-37-21-22-38(47)45(37)54-41(48)36(44-42(49)51-25-35-30-16-6-4-14-28(30)29-15-5-7-17-31(29)35)23-27-13-10-20-34-39(27)32-18-8-9-19-33(32)40(34)53-43(50)52-24-26-11-2-1-3-12-26/h1-20,35-36,40H,21-25H2,(H,44,49)/t36?,40-/m1/s1 |
InChI-Schlüssel |
GTSHFUBPVSTONE-CKIGWAMCSA-N |
Isomerische SMILES |
C1CC(=O)N(C1=O)OC(=O)C(CC2=C3C(=CC=C2)[C@@H](C4=CC=CC=C43)OC(=O)OCC5=CC=CC=C5)NC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68 |
SMILES |
C1CC(=O)N(C1=O)OC(=O)C(CC2=C3C(=CC=C2)C(C4=CC=CC=C43)OC(=O)OCC5=CC=CC=C5)NC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68 |
Kanonische SMILES |
C1CC(=O)N(C1=O)OC(=O)C(CC2=C3C(=CC=C2)C(C4=CC=CC=C43)OC(=O)OCC5=CC=CC=C5)NC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68 |
Synonyme |
N,O-bis(fluorenylmethyloxycarbonyl)tyrosine hydroxysuccinimide ester N,O-bis-Fmoc-Tyr-ONSu |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Amino-N-[4-(2-formylhydrazinyl)phenyl]benzene-1-sulfonamide](/img/structure/B50557.png)









![tert-Butyl {1-(benzenesulfonyl)-3-[(oxan-2-yl)oxy]propan-2-yl}carbamate](/img/structure/B50581.png)

